3-(4-Chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one
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Overview
Description
3-(4-Chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl system, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, and diketones.
Reduction: Alcohols, alkanes, and diols.
Substitution: Amino derivatives, thioethers, and other substituted chalcones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties. It has shown activity against various bacterial and fungal strains and has been studied for its ability to inhibit cancer cell growth.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins involved in cellular processes, contributing to its antimicrobial and anticancer activities. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to cell death in cancer cells.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
Chalcones: Other chalcones with different substituents on the phenyl rings, such as (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which may exhibit different biological activities and reactivities.
Flavonoids: Compounds like quercetin and kaempferol, which are structurally related to chalcones but have additional hydroxyl groups and a different ring structure, leading to distinct biological properties.
Cinnamates: Compounds such as cinnamic acid and its derivatives, which share the α,β-unsaturated carbonyl system but have different substituents and reactivities.
Properties
Molecular Formula |
C16H13ClO |
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Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO/c1-12(11-13-7-9-15(17)10-8-13)16(18)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
XIIAPMMQGWDUET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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